N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
Description
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound characterized by a benzodioxole carboxamide group linked to a 2-methoxyphenylpiperazine moiety via an ethyl chain. This structural framework is associated with high affinity for serotonin receptors, particularly 5-HT1A, as seen in structurally related compounds . The 2-methoxyphenylpiperazine group is a common pharmacophore in neuropsychopharmacology, often contributing to receptor binding and selectivity .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-26-18-5-3-2-4-17(18)24-12-10-23(11-13-24)9-8-22-21(25)16-6-7-19-20(14-16)28-15-27-19/h2-7,14H,8-13,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKVGXSDXAQOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment.
Mode of Action
The compound, also known as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, shows affinity towards alpha1-adrenergic receptors. The compound’s interaction with these receptors is likely to result in changes that could be beneficial for the treatment of certain disorders.
Biochemical Pathways
The compound’s interaction with alpha1-adrenergic receptors affects the signaling pathways associated with these receptors.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds.
Biological Activity
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacodynamics, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C26H34N4O4 |
| Molecular Weight | 466.6 g/mol |
| LogP | 2.706 |
| Polar Surface Area | 64.864 |
The compound features a piperazine moiety, which is known for its role in various biological activities, particularly in the modulation of neurotransmitter systems.
The compound primarily acts as a selective antagonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction is crucial for its potential use in treating conditions such as anxiety and depression. Research indicates that compounds with similar structures often exhibit antidepressant-like effects through modulation of serotonergic pathways .
Antidepressant Effects
A study examined the effects of similar benzodioxole derivatives on behavioral models of depression. The findings suggest that these compounds can significantly reduce immobility in the forced swim test, indicating an antidepressant-like effect . The proposed mechanism involves increased serotonergic activity and modulation of dopaminergic pathways.
Neuroprotective Properties
Research has also highlighted the neuroprotective properties of this compound. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. In vitro studies demonstrated that the compound could reduce levels of reactive oxygen species (ROS) and enhance cell viability under stress conditions .
Antipsychotic Potential
The compound's ability to interact with dopamine receptors suggests potential antipsychotic effects. In animal models, administration resulted in decreased hyperactivity and improved cognitive functions, aligning with traditional antipsychotic treatments .
Case Studies and Research Findings
- Study on Serotonin Receptor Modulation :
- Neuroprotective Study :
- Behavioral Analysis in Animal Models :
Scientific Research Applications
Neuropharmacology
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide has demonstrated potential in modulating serotonin receptors, particularly the 5-HT1A receptor. Research indicates that derivatives of this compound can exhibit varied activity profiles against these receptors, suggesting their use as anxiolytic or antidepressant agents .
Case Study:
A study conducted on various derivatives showed that modifications in the piperazine ring significantly influenced receptor affinity and selectivity. This opens avenues for developing targeted therapies for mood disorders .
Cancer Therapy
Recent investigations have highlighted the compound's potential as an anti-cancer agent. The benzodioxole moiety is known for its cytotoxic properties against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in specific cancer types, making it a candidate for further development as an anti-cancer drug .
Case Study:
In a comparative study of related compounds, this compound exhibited significant cytotoxicity against breast cancer cell lines, outperforming several known chemotherapeutic agents .
Drug Development
The structural diversity offered by this compound provides a robust framework for the design of new drugs. Its ability to interact with multiple biological targets makes it a versatile lead compound in drug discovery programs aimed at treating neurological disorders and cancers.
Research Insights:
The compound's favorable pharmacokinetic properties (as indicated by its logP and polar surface area) suggest good oral bioavailability and blood-brain barrier penetration, which are critical factors in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several piperazine-based derivatives. Key comparisons are outlined below:
Piperazine Derivatives with Aromatic Carboxamide Groups
- Key Observations: The isoindolinone derivative (Compound 9) exhibits comparable 5-HT1A affinity to the target compound, likely due to shared piperazine and aromatic groups . Substitution with benzofuran (Compound 34) or benzothiophene (Compound 35) reduces receptor binding compared to benzodioxole, suggesting the oxygen-rich benzodioxole enhances interaction with 5-HT1A . WAY-100,635 derivatives demonstrate that bridgehead iodination (e.g., 18F-FCWAY) improves imaging utility but introduces metabolic instability due to defluorination .
Pyrid-2(1H)-one Derivatives
Novel N-[ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones (Compounds 1–6) feature aryl-substituted pyridone moieties. These compounds exhibit diversified 5-HT1A activity:
- 4-Aryl substitutions : Higher agonist activity (Ki = 2–15 nM).
- 6-Aryl substitutions : Antagonist profiles (Ki = 20–50 nM) .
- Comparison : The target compound’s benzodioxole group may offer greater metabolic stability compared to pyridones, which are prone to oxidation .
Benzodioxole Carboxamides with Sulfamoyl Modifications
Compounds such as N-{2-[butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CM1003188) replace the piperazine group with sulfamoyl chains. These derivatives show reduced receptor affinity but improved aqueous solubility due to polar sulfonamide groups .
Pharmacokinetic and Functional Comparisons
- Metabolism :
- Brain Penetration :
- Receptor Selectivity :
- The 2-methoxyphenylpiperazine moiety confers selectivity for 5-HT1A over dopamine D2 receptors, a trend observed in both the target compound and WAY-100,635 .
Preparation Methods
Nucleophilic Substitution with tert-Butyl 4-(2-Bromoethyl)piperazine-1-carboxylate
A common method involves alkylation of 2-methoxyphenylpiperazine using tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (CAS: 655225-01-7). Key steps include:
-
Reaction Conditions : Sodium hydride (NaH) in anhydrous DMF at 50°C for 1.5 hours.
-
Mechanism : Deprotonation of the piperazine nitrogen by NaH facilitates nucleophilic attack on the bromoethyl group.
-
Yield : ~70% after purification via flash chromatography (DCM/MeOH gradient).
Example Protocol :
Direct Alkylation of Piperazine
Alternative routes employ potassium carbonate (K₂CO₃) in refluxing acetonitrile to couple 2-methoxyphenyl bromide with piperazine:
Formation of the Benzodioxole Carboxamide
The benzodioxole-5-carboxylic acid is activated and coupled to the ethylamine intermediate via amide bond formation.
Carboxylic Acid Activation
-
Activation Reagents : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which reacts with ethylamine intermediates.
-
Alternative : Use coupling agents like HATU or EDCI with DIPEA in DMF.
Typical Procedure :
Optimization of Amide Coupling
-
Solvent : THF or DMF improves solubility of intermediates.
-
Base : Triethylamine (TEA) or DIPEA neutralizes HCl byproducts.
One-Pot Tandem Reactions
Recent advances utilize tandem alkylation-amidation to reduce purification steps:
Sequential Alkylation and Amidation
-
Conditions :
Comparative Analysis of Methods
Key Findings :
-
NaH-mediated alkylation achieves higher yields but requires stringent anhydrous conditions.
-
K₂CO₃-based methods are simpler but necessitate longer reaction times.
-
Tandem approaches reduce intermediate isolation but compromise purity.
Challenges and Solutions
Byproduct Formation
Q & A
Q. How are crystallographic data used to optimize formulation strategies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
